molecular formula C14H13NO3 B3001802 2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime CAS No. 449778-55-6

2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime

Cat. No.: B3001802
CAS No.: 449778-55-6
M. Wt: 243.262
InChI Key: VQIZBHKIVMCESZ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystallography

Research has focused on the synthesis and crystallographic study of oxime ether derivatives, including compounds similar to 2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime. These studies provide insights into the molecular structures and electronic properties of these compounds. For instance, Dey et al. (2017) synthesized three oxime ether derivatives and analyzed their molecular geometries and intermolecular interactions, contributing to the understanding of their structural and electronic characteristics (Dey, Praveena, Pal, & Mukherjee, 2017).

Catalytic Applications

In catalysis, the role of oxime compounds in reactions is notable. Jiang et al. (2014) developed a benzylic C(sp3)–H oxyfunctionalization method that underscores the potential applications of similar oxime compounds in pharmaceutical and practical applications (Jiang, Chen, Huang, Liu, Cao, & Ji, 2014).

Lignin Model Studies

The behavior of oxime compounds in the acidolysis of lignin is another area of research. Yokoyama and Matsumoto (2010) explored the reaction mechanism of a lignin model compound related to this compound, which provides insights into the degradation and utilization of lignin (Yokoyama & Matsumoto, 2010).

Antimicrobial Research

Antibacterial properties of oxime derivatives have been studied as well. Behrami and Dobroshi (2019) synthesized new derivatives and evaluated their antibacterial activities, indicating the potential of oxime compounds in developing new antimicrobial agents (Behrami & Dobroshi, 2019).

Photoreactivity in Pulp Bleaching

The photoreactivity of lignin model compounds, including oxime derivatives, is relevant in the bleaching of chemical pulps. Ruggiero, Machado, Castellan, and Grelier (1997) investigated the irradiation of a lignin model compound, shedding light on the potential application of oxime compounds in industrial processes (Ruggiero, Machado, Castellan, & Grelier, 1997).

Properties

IUPAC Name

(NE)-N-[[2-(4-methoxyphenoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-6-8-13(9-7-12)18-14-5-3-2-4-11(14)10-15-16/h2-10,16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIZBHKIVMCESZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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